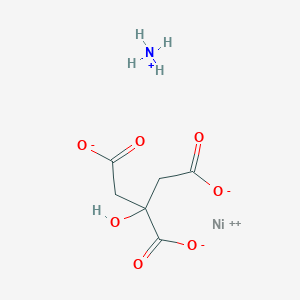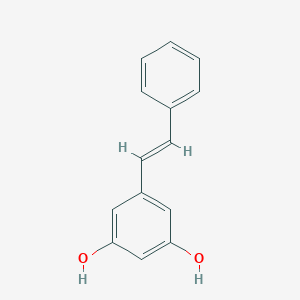
2,3,4,6-Tetrachlorophenol sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrachlorophenol sodium salt is an organic compound with the molecular formula C6HCl4NaO. It is the sodium salt of 2,3,4,6-tetrachlorophenol, a chlorinated phenol. This compound is known for its antimicrobial properties and is used in various industrial applications, including as a preservative and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachlorophenol sodium salt can be synthesized by the neutralization of 2,3,4,6-tetrachlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,4,6-tetrachlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods: Industrial production of sodium 2,3,4,6-tetrachlorophenolate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors, where the temperature and pH are monitored continuously. After the reaction, the product is purified through crystallization and filtration .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various chlorinated quinones.
Reduction: This compound can be reduced to form less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetrachlorophenol sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and as a preservative in biological samples.
Medicine: It has been explored for its potential use in disinfectants and antiseptics.
Industry: It is used in the production of pesticides, wood preservatives, and as a fungicide.
Mechanism of Action
The antimicrobial action of sodium 2,3,4,6-tetrachlorophenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with essential enzymes and proteins within the microbial cells .
Comparison with Similar Compounds
- Sodium 2,4,6-trichlorophenolate
- Sodium pentachlorophenolate
- Sodium 2,3,5,6-tetrachlorophenolate
Comparison: 2,3,4,6-Tetrachlorophenol sodium salt is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4,6-trichlorophenolate, it has an additional chlorine atom, which enhances its antimicrobial activity. Sodium pentachlorophenolate, on the other hand, has one more chlorine atom, making it more potent but also more toxic. Sodium 2,3,5,6-tetrachlorophenolate has a different chlorination pattern, affecting its reactivity and applications .
Properties
CAS No. |
131-61-3 |
|---|---|
Molecular Formula |
C6H2Cl4NaO+ |
Molecular Weight |
254.9 g/mol |
IUPAC Name |
sodium;2,3,4,6-tetrachlorophenol |
InChI |
InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H;/q;+1 |
InChI Key |
YLFFQZKUOUYUFG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |
Isomeric SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl.[Na+] |
Pictograms |
Acute Toxic; Irritant |
Related CAS |
58-90-2 (Parent) |
Synonyms |
2,3,4,6-tetrachlorophenol 2,3,4,6-tetrachlorophenol sodium salt sodium 2,3,4,6-tetrachlorophenolate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B93895.png)










